molecular formula C24H19N3O2 B444543 (2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-8-METHOXY-N-(4-METHYLPHENYL)-2H-CHROMEN-2-IMINE

(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-8-METHOXY-N-(4-METHYLPHENYL)-2H-CHROMEN-2-IMINE

Cat. No.: B444543
M. Wt: 381.4g/mol
InChI Key: NLXAJRCSGBEVJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-8-METHOXY-N-(4-METHYLPHENYL)-2H-CHROMEN-2-IMINE is a complex organic compound that features a benzimidazole moiety linked to a chromene structure

Preparation Methods

The synthesis of (2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-8-METHOXY-N-(4-METHYLPHENYL)-2H-CHROMEN-2-IMINE typically involves the condensation of an appropriate benzimidazole derivative with a chromene derivative under specific reaction conditions. One common method involves the use of N,N-dimethylformamide (DMF) as a solvent and sulfur as a catalyst . The reaction is carried out at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The benzimidazole moiety can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen or the chromene ring, using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted benzimidazole or chromene derivatives .

Scientific Research Applications

(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-8-METHOXY-N-(4-METHYLPHENYL)-2H-CHROMEN-2-IMINE has several scientific research applications:

Mechanism of Action

The mechanism by which (2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-8-METHOXY-N-(4-METHYLPHENYL)-2H-CHROMEN-2-IMINE exerts its effects involves interactions with various molecular targets. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals through hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms . The compound may also interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar compounds include other benzimidazole derivatives and chromene derivatives. For example:

Properties

Molecular Formula

C24H19N3O2

Molecular Weight

381.4g/mol

IUPAC Name

3-(1H-benzimidazol-2-yl)-8-methoxy-N-(4-methylphenyl)chromen-2-imine

InChI

InChI=1S/C24H19N3O2/c1-15-10-12-17(13-11-15)25-24-18(23-26-19-7-3-4-8-20(19)27-23)14-16-6-5-9-21(28-2)22(16)29-24/h3-14H,1-2H3,(H,26,27)

InChI Key

NLXAJRCSGBEVJZ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N=C2C(=CC3=C(O2)C(=CC=C3)OC)C4=NC5=CC=CC=C5N4

Canonical SMILES

CC1=CC=C(C=C1)N=C2C(=CC3=C(O2)C(=CC=C3)OC)C4=NC5=CC=CC=C5N4

Origin of Product

United States

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